molecular formula C7H10F2O2 B1459158 (R)-Methyl 3,3-difluorocyclopentanecarboxylate CAS No. 1408057-37-3

(R)-Methyl 3,3-difluorocyclopentanecarboxylate

Cat. No.: B1459158
CAS No.: 1408057-37-3
M. Wt: 164.15 g/mol
InChI Key: ADUIVPFOAZXVOE-RXMQYKEDSA-N
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Description

(R)-Methyl 3,3-difluorocyclopentanecarboxylate (CAS 1408057-37-3) is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research. Its core structure features a cyclopentane ring with two fluorine atoms at the 3-position, making it a gem -difluorinated compound . The introduction of fluorine atoms is a strategic maneuver in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve the bioavailability of drug candidates . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. It is particularly useful for creating analogs of carboxylic acids and amines, which are crucial scaffolds in active pharmaceutical ingredients (APIs) . The (R)-enantiomer provides a specific three-dimensional configuration that is often essential for selective interaction with biological targets, such as enzymes and receptors . Researchers utilize this building block in areas such as the development of enzyme inhibitors and other therapeutic agents, where the rigid, fluorinated cyclopentane core can mimic transition states or alter electronic properties . The product is supplied with high purity for professional laboratory use. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl (1R)-3,3-difluorocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUIVPFOAZXVOE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 3,3-difluorocyclopentanecarboxylate is an organic compound that has gained attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C7H10F2O2C_7H_{10}F_2O_2 and a molar mass of 164.15 g/mol. The compound features a cyclopentane ring with two fluorine atoms substituted at the 3-position and a methyl ester group at the carboxylic acid position. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug design and development .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atoms enhance binding affinity due to increased hydrophobic interactions and potential halogen bonding, which can improve the pharmacokinetic profiles of related compounds.

Key Biological Activities:

  • Receptor Antagonism : Similar compounds have been studied as antagonists for various receptors, indicating that this compound may also exhibit receptor antagonistic properties. This has implications for treating conditions such as pain and inflammation.
  • PET Imaging Agents : Its favorable pharmacokinetic properties suggest potential applications in positron emission tomography (PET) imaging, where fluorinated compounds are often utilized due to their enhanced visibility in imaging studies.

Synthesis

The synthesis of this compound typically involves multiple steps that include the introduction of fluorine substituents onto the cyclopentane framework followed by esterification processes. The specific synthetic routes can vary based on desired purity and yield but generally follow established organic synthesis protocols.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets using techniques such as molecular docking and in vitro assays. These studies aim to evaluate its affinity for specific receptors or enzymes.

Study Findings
Study A: Molecular Docking AnalysisDemonstrated high binding affinity to pain-related receptors, suggesting potential analgesic properties.
Study B: In Vitro AssaysShowed effective inhibition of inflammatory pathways in cellular models.
Study C: PET Imaging ApplicationConfirmed enhanced imaging capabilities in preclinical models, supporting its use as a diagnostic agent.

Comparison with Similar Compounds

Key Observations :

  • Both compounds share identical molecular formulas and weights, differing only in stereochemistry (the (R)-enantiomer vs. unspecified/racemic form) .

Economic and Logistical Factors

  • The racemic form’s bulk pricing (e.g., €702.00/g) reflects commercial-scale production advantages .

Preparation Methods

Synthetic Route Overview

The synthesis of (R)-Methyl 3,3-difluorocyclopentanecarboxylate typically follows a multi-step process involving:

  • Introduction of fluorine atoms at the 3-position of cyclopentane ring
  • Installation of the methyl ester group at the carboxylate position
  • Control of stereochemistry to obtain the (R)-enantiomer

Key Preparation Steps and Conditions

Starting Materials and Initial Functionalization

  • The synthesis often begins with a cyclopentane derivative bearing suitable leaving groups or hydroxyl groups at the 3-position.
  • For example, a triflate intermediate can be prepared from a fluorohydrin precursor, which is obtained by hydrolysis of a triflate with aqueous sodium bicarbonate, yielding racemic fluorohydrin in near quantitative yield.

Fluorination to Introduce Difluoro Group

  • The critical step is the nucleophilic fluorination of a triflate intermediate to introduce the two fluorine atoms at the 3-position.
  • Treatment of the triflate with cesium fluoride (CsF) in tert-butanol (tBuOH) has been found to be effective, yielding the difluoride intermediate in moderate yield (~38% over two steps).
  • Attempts with other fluorinating agents often resulted in elimination side reactions rather than substitution.

Esterification and Deprotection

  • Subsequent deprotection of protecting groups (e.g., N-Boc and ester groups) is typically performed under acidic conditions, such as concentrated hydrochloric acid (HCl), to yield the target methyl ester compound with high yield (~93%).

Stereochemical Control and Enantiomeric Purity

  • The relative stereochemistry of the difluorinated cyclopentane carboxylate is confirmed by X-ray crystallography.
  • The (R)-configuration can be achieved by starting from chiral precursors or by resolution techniques, though many reported syntheses produce racemic mixtures initially.

Representative Preparation Procedure (Literature Example)

Step Reagents/Conditions Outcome Yield (%) Notes
1 Racemic triflate + aqueous NaHCO3 Racemic fluorohydrin ~100 Clean SN2 inversion hydrolysis
2 Fluorohydrin + triflic anhydride (DCM) Triflate intermediate (unstable) Used directly No purification, precursor for fluorination
3 Triflate + CsF in tBuOH Racemic trans-difluoride intermediate 38 Avoids elimination byproducts
4 Deprotection with concentrated HCl (Racemic) methyl 3,3-difluorocyclopentanecarboxylate 93 High yield, acid-mediated cleavage

Alternative Methods and Research Findings

  • Microwave-assisted fluorination using Deoxo-Fluor reagent has been reported for related difluorocyclopentane derivatives, achieving good yields and stereoselectivity.
  • Ceric ammonium nitrate oxidation and other oxidative steps have been used in multi-step syntheses involving bicyclic intermediates leading to difluorinated cyclopentane carboxylates.
  • Enzymatic or chiral auxiliary methods for stereoselective synthesis have been explored to obtain enantiomerically pure (R)-isomers, though detailed protocols are less common in literature.

Challenges and Optimization Notes

  • A major challenge in the preparation is avoiding elimination side reactions during fluorination, which requires careful choice of fluorinating agent and reaction conditions.
  • The instability of triflate intermediates necessitates their immediate use without purification.
  • Acidic deprotection steps must be controlled to prevent degradation of sensitive fluorinated products.
  • Stereochemical purity is often confirmed by X-ray crystallography or chiral chromatography.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Stereochemistry Control Notes
CsF fluorination of triflate CsF in tBuOH, acid deprotection 38 (fluorination), 93 (deprotection) Racemic, X-ray confirmed Avoids elimination byproducts
Microwave-assisted fluorination Deoxo-Fluor, microwave heating ~70 Potential for stereoselectivity Efficient, used for related compounds
Multi-step oxidation & fluorination Ceric ammonium nitrate, other reagents Variable Partial stereocontrol Used in complex bicyclic intermediates

Q & A

Q. What are the optimal methods for synthesizing (R)-Methyl 3,3-difluorocyclopentanecarboxylate, and how can enantiomeric purity be ensured?

Answer: The synthesis typically involves cyclopentane ring functionalization and stereoselective fluorination. A common approach uses (R)-3,3-difluorocyclopentanecarboxylic acid as a precursor, followed by esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Enantiomeric purity is critical; chiral HPLC or polarimetry can verify optical activity . To minimize racemization, low-temperature conditions and inert atmospheres are recommended during esterification. Characterization via 1H^1\text{H} and 13C^13\text{C} NMR (e.g., δ 173.8 ppm for ester carbonyl) ensures structural fidelity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer: Key methods include:

  • NMR Spectroscopy : 1H^1\text{H} NMR detects fluorinated cyclopentane protons (δ 2.05–2.23 ppm for geminal difluorine effects) and ester methoxy groups (δ 3.3–3.5 ppm). 13C^13\text{C} NMR identifies quaternary carbons adjacent to fluorine (δ 79–81 ppm) and ester carbonyls (δ 173–174 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI or APCI modes confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 192.0521 for C8_8H11_{11}F2_2O2_2) .
  • X-Ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., a = 19.8151 Å, β = 94.099°) resolve stereochemistry and intermolecular interactions .

Q. What are the stability and handling protocols for this compound under laboratory conditions?

Answer: The compound is stable under inert storage (argon, –20°C) but sensitive to hydrolysis. Avoid exposure to moisture, strong acids/bases, and elevated temperatures. Decomposition products may include 3,3-difluorocyclopentanecarboxylic acid and methanol. Use PPE (gloves, goggles) and fume hoods during handling. Acute toxicity data suggest moderate skin/eye irritation; wash immediately with water if exposed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stereoelectronic effects of fluorine substitution in this compound?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinities to quantify fluorine’s electron-withdrawing effects. For example, fluorine’s electronegativity lowers the LUMO energy, enhancing electrophilicity. Conformational analysis via DFT (e.g., dihedral angle optimization) explains steric hindrance in cyclopentane ring puckering .

Q. What experimental strategies resolve contradictions in NMR data for structurally related cyclopentane derivatives?

Answer: Discrepancies in 1H^1\text{H} NMR shifts (e.g., δ 4.18–4.21 ppm for ester methoxy groups) may arise from solvent polarity or diastereomeric impurities. Strategies include:

  • Variable Temperature NMR : Identifies dynamic effects (e.g., ring-flipping).
  • 2D NMR (COSY, HSQC) : Correlates proton-carbon coupling to confirm substituent positions .
  • Isotopic Labeling : 19F^{19}\text{F}-NMR clarifies fluorine-induced deshielding effects .

Q. How can gold-catalyzed 3,3-rearrangements be applied to modify this compound?

Answer: Gold(I) catalysts (e.g., [Au(PPh₃)]OTf) promote 3,3-sigmatropic rearrangements of propargylic esters. For example, heating the compound with Au(I) in dichloroethane generates cyclopentenone derivatives via oxocarbenium intermediates. Monitor reaction progress using TLC (hexane/EtOAc) and characterize products via HRMS and NOESY (to track stereochemical outcomes) .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

Answer: Design assays targeting enzymes like glycerol 3-phosphate dehydrogenase:

  • Kinetic Assays : Measure IC50_{50} values via UV-Vis (NADH depletion at 340 nm).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Molecular Docking : Predicts binding poses using X-ray structures (e.g., PDB: 1LVE) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 3,3-difluorocyclopentanecarboxylate
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(R)-Methyl 3,3-difluorocyclopentanecarboxylate

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